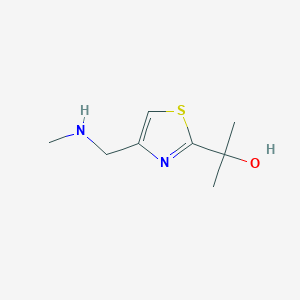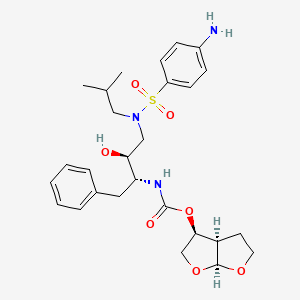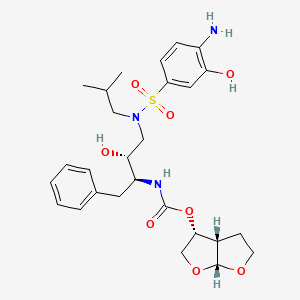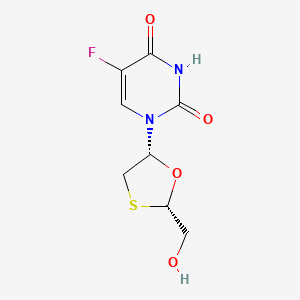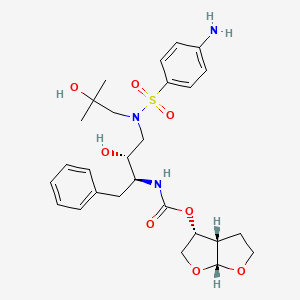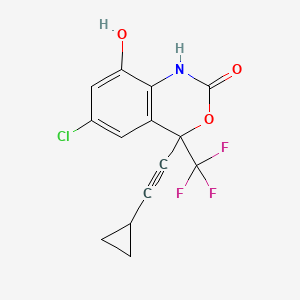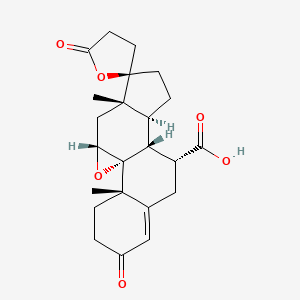
Eplerenon EP Impurity D
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Eplerenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying steroidal synthesis and reactions. In biology and medicine, eplerenone is extensively researched for its role in treating cardiovascular diseases, particularly hypertension and heart failure . It is also studied for its potential benefits in reducing cardiovascular risk post-myocardial infarction . In the industry, eplerenone is used in the development of new pharmaceutical formulations and therapies .
Wirkmechanismus
Target of Action
The primary target of Eplerenone EP Impurity D is the mineralocorticoid receptor . This receptor plays a crucial role in regulating blood pressure and electrolyte balance .
Mode of Action
Eplerenone EP Impurity D functions as an aldosterone receptor antagonist . It binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This blockade inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
The action of Eplerenone EP Impurity D affects the RAAS pathway . By blocking the binding of aldosterone to the mineralocorticoid receptor, it disrupts the normal function of this pathway .
Pharmacokinetics
Eplerenone EP Impurity D exhibits a bioavailability of approximately 70% . It is primarily bound to α1-acid glycoprotein . The compound is metabolized in the liver by the CYP3A4 enzyme . The major metabolic pathways are 6β- and/or 21-hydroxylation and 3-keto reduction . The metabolites, which include 6β-OH-EPL, 6β,21-OH-EPL, 21-OH-EPL, and 3α,6β-OH-EPL, are all inactive . The elimination half-life of Eplerenone EP Impurity D is between 4 to 6 hours , and it is excreted in the urine (67%) and feces (32%) .
Result of Action
The action of Eplerenone EP Impurity D leads to a decrease in blood volume and a reduction in blood pressure . This is due to its antagonistic effect on the mineralocorticoid receptor, which disrupts the action of aldosterone and alters the RAAS pathway .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Eplerenone EP Impurity D are largely determined by its chemical structure. The compound is known to be soluble in various solvents, with the solubility positively correlated with the thermodynamic temperature . The major metabolic pathways of Eplerenone EP Impurity D involve 6β- and/or 21-hydroxylation and 3-keto reduction
Cellular Effects
The cellular effects of Eplerenone EP Impurity D are complex and multifaceted. While specific data on this compound is limited, studies on related compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound undergoes extensive metabolism, indicating potential changes in its effects over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would provide valuable insights into its temporal effects.
Metabolic Pathways
Eplerenone EP Impurity D is involved in various metabolic pathways. The major metabolic pathways were found to be 6β- and/or 21-hydroxylation and 3-keto reduction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone 7-Carboxylic Acid involves multiple steps. One common method starts with the precursor 9-OHPDC-M, which undergoes hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods: Industrial production of eplerenone involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Eplerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving eplerenone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of eplerenone, which may have different pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Eplerenone is often compared with other aldosterone antagonists, such as spironolactone. While both compounds block the mineralocorticoid receptor, eplerenone is more selective and has fewer side effects related to androgen and progesterone receptors . Other similar compounds include canrenone and finerenone, which also act as aldosterone antagonists but differ in their selectivity and pharmacokinetic profiles.
List of Similar Compounds:- Spironolactone
- Canrenone
- Finerenone
Eplerenone’s unique selectivity for the mineralocorticoid receptor makes it a valuable therapeutic agent with a distinct advantage over other similar compounds .
Eigenschaften
IUPAC Name |
(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCRAGDAAVKPG-ALROZPJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-82-7 | |
| Record name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPLERENONE 7-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



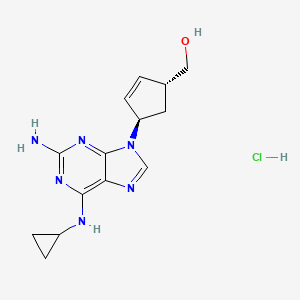
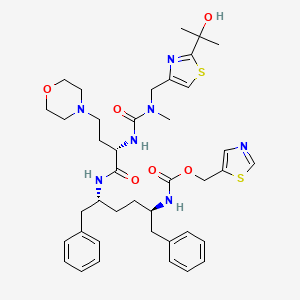
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)
